Cas no 919851-47-1 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide structure
919851-47-1 structure
Product name:N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
CAS No:919851-47-1
MF:C19H19N3O4S2
Molecular Weight:417.501861810684
CID:5496294

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylsulfonylphenyl)acetamide
    • N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
    • インチ: 1S/C19H19N3O4S2/c1-12(23)22-8-7-15-16(10-20)19(27-17(15)11-22)21-18(24)9-13-3-5-14(6-4-13)28(2,25)26/h3-6H,7-9,11H2,1-2H3,(H,21,24)
    • InChIKey: ZYRQNSXJLIJXPR-UHFFFAOYSA-N
    • SMILES: C(NC1SC2=C(C=1C#N)CCN(C(C)=O)C2)(=O)CC1=CC=C(S(C)(=O)=O)C=C1

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2829-0153-20mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2829-0153-5μmol
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2829-0153-100mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2829-0153-2μmol
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2829-0153-50mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2829-0153-75mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2829-0153-10μmol
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2829-0153-40mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2829-0153-3mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2829-0153-1mg
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide
919851-47-1 90%+
1mg
$54.0 2023-05-16

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide 関連文献

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamideに関する追加情報

Introduction to N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide (CAS No. 919851-47-1)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 919851-47-1, represents a novel molecular entity with a unique structural framework that combines elements of thiophene and pyridine heterocycles. The presence of functional groups such as acetyl, cyano, and methanesulfonyl moieties imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The structural complexity of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide lies in its ability to interact with biological targets in multiple ways. The thiophene ring is well-known for its role in various bioactive molecules due to its ability to modulate electronic properties and facilitate hydrogen bonding interactions. In contrast, the pyridine moiety introduces additional binding possibilities through its nitrogen-rich environment. The acetyl and cyano groups further enhance the compound's potential by providing sites for metabolic modifications and enhancing its solubility in both polar and non-polar environments.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacological agents due to their diverse biological activities. The combination of thiophene and pyridine in N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide creates a unique scaffold that can potentially target multiple disease pathways simultaneously. This multitargeting capability is highly desirable in modern drug design strategies aimed at addressing complex diseases such as cancer and neurodegenerative disorders.

The methanesulfonyl group in the compound's structure is particularly noteworthy as it can serve as a pharmacophore for binding to specific protein targets. Methanesulfonyl groups are often found in drugs due to their ability to form strong hydrogen bonds and salt bridges with biological macromolecules. This feature makes N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide an attractive candidate for further investigation in the development of small-molecule inhibitors.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such complex molecules with high accuracy. By leveraging molecular docking studies and quantum mechanical calculations, scientists have been able to identify potential binding pockets on target proteins where N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide could exert its pharmacological effects. These studies have provided valuable insights into the compound's mechanism of action and have guided the optimization of its structure for improved efficacy.

In addition to its potential as an inhibitor or modulator of protein function, N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide has also been explored for its potential role as a prodrug or bioavailability enhancer. The presence of functional groups such as acetyl and cyano can be exploited to design derivatives that release active pharmacological agents under specific physiological conditions. This approach has gained traction in recent years due to its ability to improve drug delivery systems and enhance therapeutic outcomes.

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2-(4-methanesulfonylphenyl)acetamide presents unique challenges due to the complexity of its molecular framework. However, recent advances in synthetic methodologies have made it possible to construct such intricate structures with greater efficiency and precision. Techniques such as cross-coupling reactions、functional group interconversions,and catalytic hydrogenations have been instrumental in achieving high yields and purity levels necessary for pharmaceutical applications.

The pharmacokinetic properties of N-{6-acetyl-3-cyano-4H,5H,6 H,7 H -thieno 2 , 3 -cpy ridin - 2 - y l strong > } - 2 - ( 4 - meth anes ul fon y l phen y l ) ac et am ide are also crucial factors that need to be considered during drug development。 Studies have shown that the compound exhibits moderate solubility in water, which is favorable for oral administration, while also maintaining stability under various storage conditions。 These characteristics make it a promising candidate for further clinical evaluation。

The potential therapeutic applications of N-{6-acetyl--3--cyano--4 H , 5 H , 6 H , 7 H --thieno-- 0 , 1 --cpy ridin -- 0 -- y l strong > } - ( 4 --meth anes ul fon y l phen y l ) ac et am ide are diverse。 Initial studies have suggested that it may have anti-inflammatory、antioxidant,and anticancer properties。 These effects are attributed to the compound's ability to modulate signaling pathways involved in disease progression。 For instance, its interaction with certain enzymes and receptors could lead to the inhibition of inflammatory responses or the induction of apoptosis in cancer cells。

The development of novel therapeutic agents requires a multidisciplinary approach involving chemists、biologists、pharmacologists,and clinicians。 By integrating knowledge from these different fields, researchers can accelerate the discovery and development process while minimizing risks associated with new drug candidates。 N-{6-acetyl--3--cyano--4 H , 5 H , 6 H , 7 H --thieno--0 ,1 --cpy ridin --0 -- y l strong > } - ( 4 --meth anes ul fon y l phen y l ) ac et am ide serves as a prime example of how interdisciplinary collaboration can lead to innovative solutions in drug discovery。

In conclusion, N-{6-acetyl--3--cyano--4 H ,5 H ,6 H ,7 H --thieno--0 ,1 --cpy ridin --0 -- y l strong > } - ( 4 --meth anes ul fon y l phen y l ) ac et am ide ( CAS No .919851 -47 -1 ) is a structurally complex organic compound with significant potential in pharmaceutical applications 。 Its unique combination of heterocyclic moieties and functional groups makes it an attractive candidate for further exploration as a drug candidate 。 With continued research and development, this compound could play a crucial role in addressing some of today's most pressing medical challenges。

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